molecular formula C24H33N3O2 B247695 1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

Katalognummer: B247695
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: SZKXSUXAAMGZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and drug discovery.

Wirkmechanismus

MeOPP acts as a selective agonist for the 5-HT1A serotonin receptor, which is widely distributed throughout the brain and plays a crucial role in the regulation of mood, anxiety, and behavior. By binding to this receptor, MeOPP activates downstream signaling pathways that lead to the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of MeOPP is still under investigation, but it is believed to involve the activation of G protein-coupled receptors and the inhibition of adenylate cyclase activity.
Biochemical and Physiological Effects
MeOPP has been shown to have various biochemical and physiological effects, including the modulation of serotonin release, the regulation of neuronal activity, and the improvement of cognitive function. In animal studies, MeOPP has been shown to increase serotonin levels in the brain and to reduce anxiety-like behaviors. It has also been shown to improve memory and learning in rats. However, the exact biochemical and physiological effects of MeOPP in humans are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

MeOPP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A serotonin receptor, its stability in solution, and its ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on MeOPP, including the investigation of its potential use as a therapeutic agent for various neurological disorders, the optimization of its synthesis method to improve yields and purity, and the development of new drugs that target the 5-HT1A serotonin receptor. Additionally, further studies are needed to establish the safety and efficacy of MeOPP in humans and to investigate its potential side effects and interactions with other drugs.
Conclusion
MeOPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high potency and selectivity for the 5-HT1A serotonin receptor make it a valuable tool for the study of neurotransmitter function and the development of new drugs for neurological disorders. However, further studies are needed to establish its safety and efficacy in humans and to investigate its potential side effects and interactions with other drugs.

Synthesemethoden

MeOPP can be synthesized using a multi-step reaction process that involves the reaction of 3-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 2-methoxyphenylpiperazine. The final product is obtained by purification using column chromatography. The synthesis method has been optimized to ensure high yields and purity of the MeOPP compound.

Wissenschaftliche Forschungsanwendungen

MeOPP has been extensively studied for its potential applications in various research fields. In neuroscience, it has been used as a tool to study the function of serotonin receptors and their role in the regulation of mood and behavior. MeOPP has also been used in pharmacology research to investigate the efficacy and safety of new drugs that target serotonin receptors. Additionally, MeOPP has been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Eigenschaften

Molekularformel

C24H33N3O2

Molekulargewicht

395.5 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C24H33N3O2/c1-28-22-7-5-6-20(18-22)19-25-12-10-21(11-13-25)26-14-16-27(17-15-26)23-8-3-4-9-24(23)29-2/h3-9,18,21H,10-17,19H2,1-2H3

InChI-Schlüssel

SZKXSUXAAMGZDD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Kanonische SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.